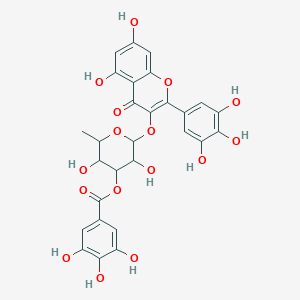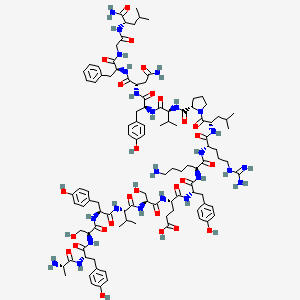![molecular formula C16H19NO4 B598799 6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid CAS No. 147610-85-3](/img/structure/B598799.png)
6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid” is a complex organic compound. It incorporates a carboxyl functional group, CO2H, which is a common feature in carboxylic acids . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .
Synthesis Analysis
The synthesis of carboxylic acids often involves oxidation reactions . The carbon atom of a carboxyl group has a high oxidation state, making it a prime target for such reactions . Other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates .Molecular Structure Analysis
The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group . This makes the carboxyl group planar .Chemical Reactions Analysis
Carboxylic acids are known to react with bases such as NaOH and NaHCO3 to give metal carboxylate salts . They can also be converted into esters, a process called the Fischer esterification reaction . Furthermore, carboxylic acids can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 .Physical And Chemical Properties Analysis
Carboxylic acids are acidic and therefore react with bases such as NaOH and NaHCO3 to give metal carboxylate salts . The O-H stretching absorption for such dimers is very strong and broad, extending from 2500 to 3300 cm-1 .Aplicaciones Científicas De Investigación
Reactive Extraction of Carboxylic Acids
A study by Djas and Henczka (2018) explores the efficiency of using organic solvents and supercritical fluids for the extraction of carboxylic acids from aqueous solutions, highlighting supercritical CO2's benefits due to its environmentally benign characteristics. This suggests potential applications in separation processes and environmental engineering for similar compounds (Djas & Henczka, 2018).
Biological Activity of Carboxylic Acids
Godlewska-Żyłkiewicz et al. (2020) review the structure-related antioxidant, antimicrobial, and cytotoxic activities of selected natural carboxylic acids. This implies potential applications in developing new pharmaceuticals or agrochemicals based on the structure-activity relationships of compounds like "6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid" (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Jarboe, Royce, and Liu (2013) discuss the inhibitory effects of carboxylic acids on microbial biocatalysts used in fermentative production, highlighting the need for metabolic engineering to improve microbial tolerance. This insight is relevant for biotechnological applications and the production of bio-based chemicals (Jarboe, Royce, & Liu, 2013).
Medium-Chain-Length Polyhydroxyalkanoates (MCL-PHAs) Production
Sun, Ramsay, Guay, and Ramsay (2007) review the fermentation processes for MCL-PHAs production from carboxylic acids, indicating potential applications in biodegradable polymer production (Sun, Ramsay, Guay, & Ramsay, 2007).
Propiedades
IUPAC Name |
6-phenylmethoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14(19)13-10-16(13)6-8-17(9-7-16)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFCMBUJUFOXNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682161 |
Source


|
| Record name | 6-[(Benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid | |
CAS RN |
147610-85-3 |
Source


|
| Record name | 6-[(Benzyloxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)octan-1-one](/img/structure/B598728.png)
![5-Bromo-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598729.png)




